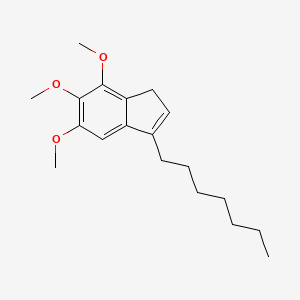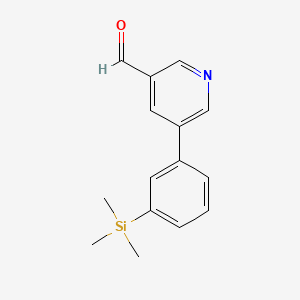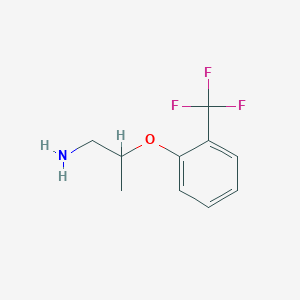
Foetoside C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Foetoside C is a triterpene glycoside isolated from the epigeal part of the plant Thalictrum foetidum L. (Ranunculaceae). It is a complex molecule with a structure that includes oleanolic acid and multiple sugar moieties. This compound has garnered interest due to its potential biological activities and its presence in traditional medicinal plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Foetoside C is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the epigeal parts of Thalictrum foetidum using solvents, followed by purification through chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability and scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Foetoside C can undergo various chemical reactions, including hydrolysis, which breaks down the glycosidic bonds to yield oleanolic acid and sugar components. It may also participate in oxidation and reduction reactions, although specific details on these reactions are limited .
Common Reagents and Conditions: The hydrolysis of this compound typically involves acidic or enzymatic conditions to cleave the glycosidic bonds. Common reagents for such reactions include hydrochloric acid or specific glycosidases .
Major Products Formed: The primary products formed from the hydrolysis of this compound are oleanolic acid and various sugars such as glucose, xylose, rhamnose, and arabinose .
Scientific Research Applications
Foetoside C has been studied for its potential antineoplastic activity, making it a candidate for cancer research. It has shown promising results in inhibiting the growth of certain cancer cells in mammalian models .
Mechanism of Action
The exact mechanism of action of Foetoside C is not fully understood. it is believed to exert its effects through interactions with cellular membranes and proteins, potentially disrupting cellular processes in cancer cells. The molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds: Foetoside C is part of a group of triterpene glycosides found in Thalictrum species. Similar compounds include thalicoside A and cyclofoetoside B, which also exhibit biological activities .
Uniqueness: What sets this compound apart from its analogs is its specific glycosidic structure, which may contribute to its unique biological activities. The presence of multiple sugar moieties linked to oleanolic acid distinguishes it from other triterpene glycosides .
Properties
CAS No. |
94483-11-1 |
|---|---|
Molecular Formula |
C58H94O25 |
Molecular Weight |
1191.3 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,6bR,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C58H94O25/c1-24-34(62)45(81-48-41(69)35(63)27(60)21-74-48)44(72)50(77-24)82-46-36(64)28(61)22-75-51(46)80-33-12-13-55(6)31(54(33,4)5)11-14-57(8)32(55)10-9-25-26-19-53(2,3)15-17-58(26,18-16-56(25,57)7)52(73)83-49-43(71)40(68)38(66)30(79-49)23-76-47-42(70)39(67)37(65)29(20-59)78-47/h9,24,26-51,59-72H,10-23H2,1-8H3/t24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,55-,56+,57+,58?/m0/s1 |
InChI Key |
BGKLFKHHSFCDKC-KPHKKTKMSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CC[C@]4(C(C3(C)C)CC[C@@]5(C4CC=C6[C@]5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



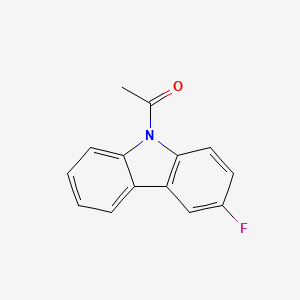

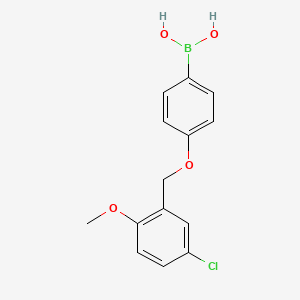
![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
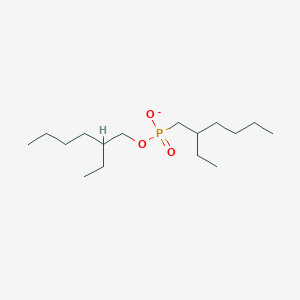
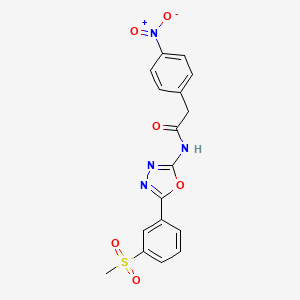
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B14120645.png)
